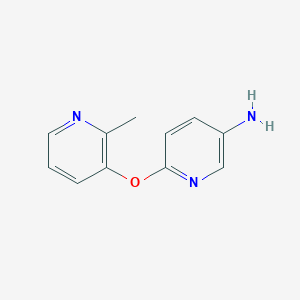
6-((2-甲基吡啶-3-基)氧基)吡啶-3-胺
描述
“6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H11N3O . It is used in research and has a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in dichloromethane at -20℃ for 1 hour . The reaction is carried out under an inert atmosphere and on an industrial scale .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to an amine group and an oxygen atom, which is further connected to another pyridine ring with a methyl group .
Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP3A4 . It has a Log Po/w (iLOGP) of 1.72 . Its water solubility is 0.793 mg/ml; 0.00394 mol/l .
科学研究应用
药物化学
吡啶衍生物,包括“6-((2-甲基吡啶-3-基)氧基)吡啶-3-胺”,以其药用特性而闻名。 它们已被用作抗病毒、抗胆碱酯酶活性、抗疟疾、抗菌、抗糖尿病和抗癌剂 。该化合物的结构允许合成各种可靶向特定生物途径的衍生物。
药物应用
在药物中,基于吡啶的化合物增强了生物效力、渗透性、代谢稳定性和修复蛋白质结合问题 。吡啶环的加入是药物发现中的一个关键策略,这可能使“6-((2-甲基吡啶-3-基)氧基)吡啶-3-胺”成为开发新药物的宝贵化合物。
心血管疾病
吡啶衍生物在治疗心血管疾病 (CVD) 中发挥作用。 它们作用于心脏离子通道,并被讨论为治疗 CVD 的新型药物 。这表明“6-((2-甲基吡啶-3-基)氧基)吡啶-3-胺”可以对其对心脏相关疾病的潜在影响进行研究。
化学传感器
吡啶衍生物在分析化学中也作为化学传感器具有重要意义。 由于它们能够选择性和灵敏地与特定分析物结合,它们可用于检测各种物质的存在 。此特性可以在开发新型传感材料中探索“6-((2-甲基吡啶-3-基)氧基)吡啶-3-胺”。
安全和危害
未来方向
属性
IUPAC Name |
6-(2-methylpyridin-3-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXBOJIESFBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445354 | |
| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181633-42-1 | |
| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


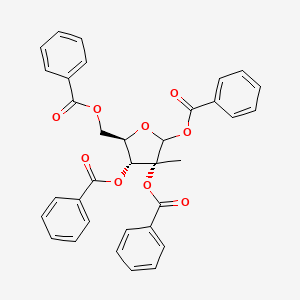
![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
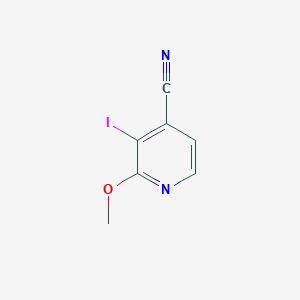
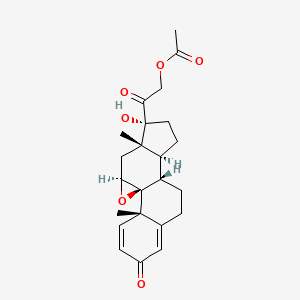
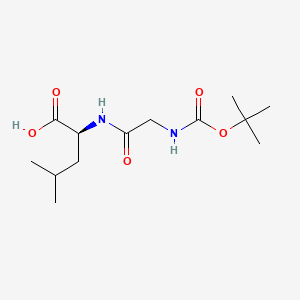


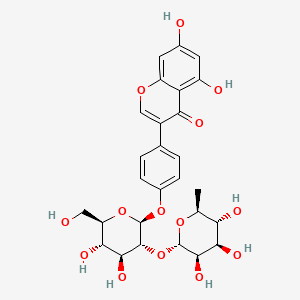


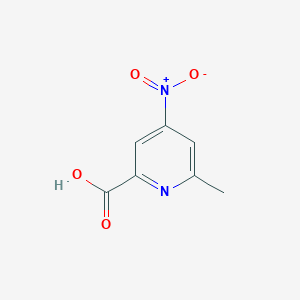
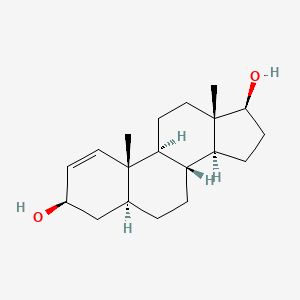
![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)